molecular formula C11H9NO3 B051467 1-Methoxy-4-nitronaphthalene CAS No. 4900-63-4

1-Methoxy-4-nitronaphthalene

Cat. No.: B051467
CAS No.: 4900-63-4
M. Wt: 203.19 g/mol
InChI Key: YFJKGPRYPHFGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-nitronaphthalene is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a nitro group is attached to the fourth carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and research fields.

Scientific Research Applications

1-Methoxy-4-nitronaphthalene is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-nitronaphthalene can be synthesized through nitration of 1-methoxynaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow microchannel technology. This method allows for rapid and efficient synthesis by pumping reactants through microchannels where the reaction occurs .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

    1-Nitronaphthalene: Similar structure but lacks the methoxy group.

    4-Methoxynaphthalene: Similar structure but lacks the nitro group.

    1,5-Dinitronaphthalene: Contains two nitro groups instead of one.

Uniqueness: 1-Methoxy-4-nitronaphthalene is unique due to the presence of both methoxy and nitro groups on the naphthalene ring, which imparts distinct chemical reactivity and properties compared to its analogs .

Properties

IUPAC Name

1-methoxy-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJKGPRYPHFGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197663
Record name Methyl 4-nitronaphthyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4900-63-4
Record name 1-Methoxy-4-nitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4900-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-nitronaphthyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4900-63-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-nitronaphthyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-nitronaphthyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-4-nitronaphthalene
Reactant of Route 2
Reactant of Route 2
1-Methoxy-4-nitronaphthalene
Reactant of Route 3
Reactant of Route 3
1-Methoxy-4-nitronaphthalene
Reactant of Route 4
Reactant of Route 4
1-Methoxy-4-nitronaphthalene
Reactant of Route 5
Reactant of Route 5
1-Methoxy-4-nitronaphthalene
Reactant of Route 6
Reactant of Route 6
1-Methoxy-4-nitronaphthalene
Customer
Q & A

Q1: How does 1-Methoxy-4-nitronaphthalene interact with amines upon photoexcitation?

A2: Upon photoexcitation, the triplet state of this compound can react with amines through different pathways depending on the amine and the solvent [, ].

  • With dialkylanilines (e.g., N,N-dimethylaniline): In benzene, hydrogen atom transfer occurs from the dialkylaniline to the excited this compound, generating a α-aminoalkyl radical and ultimately leading to products like nitrosonaphthalenes [].

Q2: What is the role of solvent in the photoreduction of this compound by amines?

A3: The solvent plays a crucial role in dictating the dominant reaction pathway. In polar solvents like acetonitrile, electron transfer from the amine to the excited this compound is favored, leading to the formation of radical anions []. Conversely, in nonpolar solvents like benzene, hydrogen atom transfer becomes the dominant pathway, resulting in the formation of neutral radicals []. This difference highlights the importance of solvent polarity in influencing the relative energies and reactivity of the excited state and intermediates involved in the photoreduction process.

Q3: What are the analytical techniques used to study the photochemical reactions of this compound?

A4: Researchers utilize time-resolved UV-Vis spectroscopy to monitor the transient species formed during the photochemical reactions of this compound [, ]. This technique allows for the identification and characterization of short-lived intermediates like radical anions and neutral radicals, providing insights into the reaction mechanisms and kinetics. Additionally, conductometry can be employed to monitor changes in conductivity during the reaction, further supporting the occurrence of electron transfer processes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.